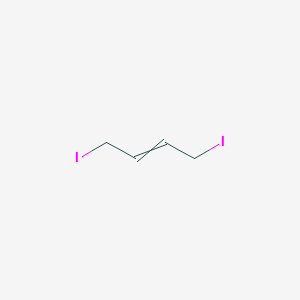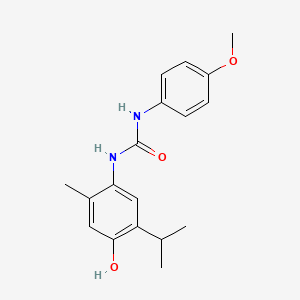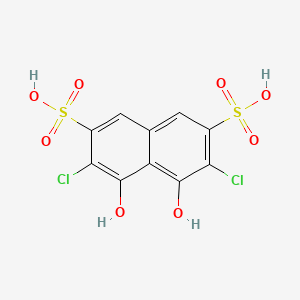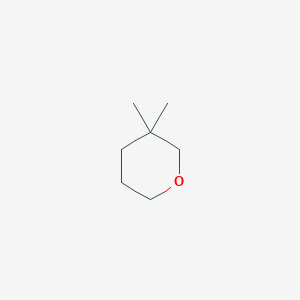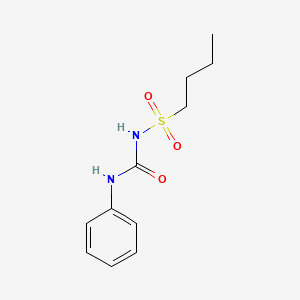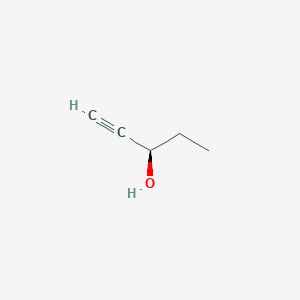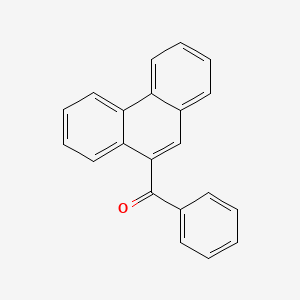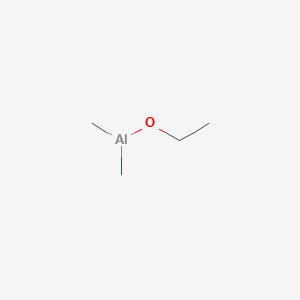
Ethoxy(dimethyl)alumane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethoxy(dimethyl)alumane, also known as ethoxy(dimethyl)aluminum, is an organoaluminum compound with the molecular formula C₄H₁₁AlO. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and is often used as a reagent in organic synthesis.
Vorbereitungsmethoden
Ethoxy(dimethyl)alumane can be synthesized through several methods. One common synthetic route involves the reaction of trimethylaluminum with ethanol. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:
[ \text{Al(CH}_3\text{)}_3 + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{Al(CH}_3\text{)}_2\text{OC}_2\text{H}_5 + \text{CH}_4 ]
In industrial settings, the production of this compound may involve more complex processes to ensure high purity and yield. These methods often include purification steps such as distillation and crystallization.
Analyse Chemischer Reaktionen
Ethoxy(dimethyl)alumane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products. This reaction typically requires strong oxidizing agents.
Reduction: this compound can act as a reducing agent in certain reactions, particularly in the reduction of carbonyl compounds.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminum oxides, while substitution reactions can produce a variety of organoaluminum compounds.
Wissenschaftliche Forschungsanwendungen
Ethoxy(dimethyl)alumane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the reduction of carbonyl compounds.
Biology: The compound is used in the preparation of certain biological molecules and as a catalyst in biochemical reactions.
Medicine: this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of polymers, coatings, and other materials. It is also used as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of ethoxy(dimethyl)alumane involves its ability to donate or accept electrons in chemical reactions. The aluminum atom in the compound can form coordination complexes with other molecules, facilitating various chemical transformations. The ethoxy group can also participate in nucleophilic substitution reactions, making the compound versatile in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Ethoxy(dimethyl)alumane can be compared with other organoaluminum compounds such as trimethylaluminum and triethylaluminum. While all these compounds are used as reagents in organic synthesis, this compound is unique due to the presence of the ethoxy group, which imparts different reactivity and selectivity in chemical reactions.
Similar Compounds
Trimethylaluminum (Al(CH₃)₃): Used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Triethylaluminum (Al(C₂H₅)₃): Used in the production of polyethylene and other polymers.
Diethylaluminum chloride (Al(C₂H₅)₂Cl): Used as a catalyst in the Ziegler-Natta polymerization of olefins.
This compound stands out due to its specific reactivity and applications in various fields, making it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
6063-59-8 |
|---|---|
Molekularformel |
C4H11AlO |
Molekulargewicht |
102.11 g/mol |
IUPAC-Name |
ethoxy(dimethyl)alumane |
InChI |
InChI=1S/C2H5O.2CH3.Al/c1-2-3;;;/h2H2,1H3;2*1H3;/q-1;;;+1 |
InChI-Schlüssel |
MWNKMBHGMZHEMM-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Al](C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


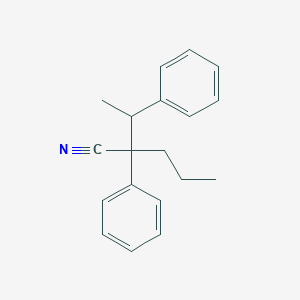
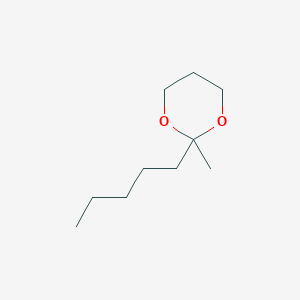
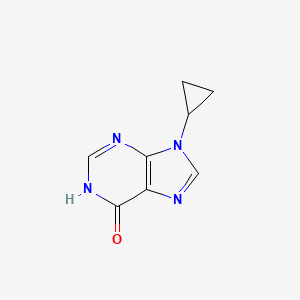
![1,1'-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane](/img/structure/B14734826.png)


